

Comparative Spectroscopic Analysis of 2-chloro-N-(1-phenylethyl)acetamide

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Compound of Interest

Compound Name: 2-chloro-N-(1-phenylethyl)acetamide

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A detailed guide to the characterization of **2-chloro-N-(1-phenylethyl)acetamide** using Infrared (IR) Spectroscopy, with comparisons to Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

This guide provides a comprehensive comparison of analytical techniques for the characterization of **2-chloro-N-(1-phenylethyl)acetamide**, a valuable intermediate in pharmaceutical synthesis. Researchers, scientists, and drug development professionals can utilize this information to effectively identify and assess the purity of this compound. The primary focus is on Infrared (IR) spectroscopy, with detailed experimental protocols and comparative data from alternative methods.

Infrared (IR) Spectroscopic Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2-chloro-N-(1-phenylethyl)acetamide** is characterized by several key absorption bands that correspond to the vibrations of its specific chemical bonds. A comparison with the spectra of structurally related compounds, N-(1-phenylethyl)acetamide and 2-chloroacetamide, allows for a more definitive assignment of these bands.

Table 1: Comparison of Key IR Absorption Bands (cm^{-1})

Functional Group	2-chloro-N-(1-phenylethyl)acetamide (Predicted)	N-(1-phenylethyl)acetamide (Experimental)	2-chloroacetamide (Experimental)
N-H Stretch	~3300 - 3200	~3280	~3380, ~3190
Aromatic C-H Stretch	~3100 - 3000	~3060, ~3030	-
Aliphatic C-H Stretch	~3000 - 2850	~2970, ~2930	~2960
Amide C=O Stretch (Amide I)	~1660 - 1640	~1640	~1670
N-H Bend (Amide II)	~1560 - 1540	~1550	~1620
Aromatic C=C Stretch	~1600, ~1490, ~1450	~1605, ~1495, ~1450	-
C-Cl Stretch	~780 - 740	-	~760

Note: Predicted values for **2-chloro-N-(1-phenylethyl)acetamide** are based on characteristic absorption ranges for similar N-substituted chloroacetamides.

Alternative Analytical Techniques

While IR spectroscopy is excellent for functional group identification, a comprehensive characterization of **2-chloro-N-(1-phenylethyl)acetamide** benefits from the application of other analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms within a molecule.

Table 2: Comparison of ^1H NMR Chemical Shifts (δ , ppm)

Proton Environment	2-chloro-N-(1-phenylethyl)acetamide (Predicted)	N-(1-phenylethyl)acetamide (Experimental)	2-chloroacetamide (Experimental)
Amide N-H	7.5 - 8.5	~6.0 - 7.0	7.35, 7.60[1]
Aromatic C-H	7.2 - 7.4	7.2 - 7.4	-
Methine C-H	5.1 - 5.3	5.1 - 5.2	-
Methylene C-H ₂	4.0 - 4.2	-	4.02[1]
Methyl C-H ₃	1.5 - 1.6	~1.5	-
Acetyl C-H ₃	-	~2.0	-

Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Environment	2-chloro-N-(1-phenylethyl)acetamide (Predicted)	N-(1-phenylethyl)acetamide (Experimental)	2-chloroacetamide (Experimental)
Amide C=O	~165	~169	~167
Aromatic C	125 - 145	126 - 143	-
Methine C-H	~50	~49	-
Methylene C-H ₂	~43	-	~43
Methyl C-H ₃	~22	~22	-
Acetyl C-H ₃	-	~23	-

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Table 4: Comparison of Key Mass Spectrometry Fragments (m/z)

Ion	2-chloro-N-(1-phenylethyl)acetamide (Predicted)	N-(1-phenylethyl)acetamide (Experimental)	2-chloroacetamide (Experimental)
[M] ⁺	197/199	163	93/95
[M - CH ₂ Cl] ⁺	148	-	-
[M - COCH ₂ Cl] ⁺	120	-	-
[C ₈ H ₁₀ N] ⁺	120	120	-
[C ₈ H ₈] ⁺	104	104	-
[C ₆ H ₅] ⁺	77	77	-

Experimental Protocols

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

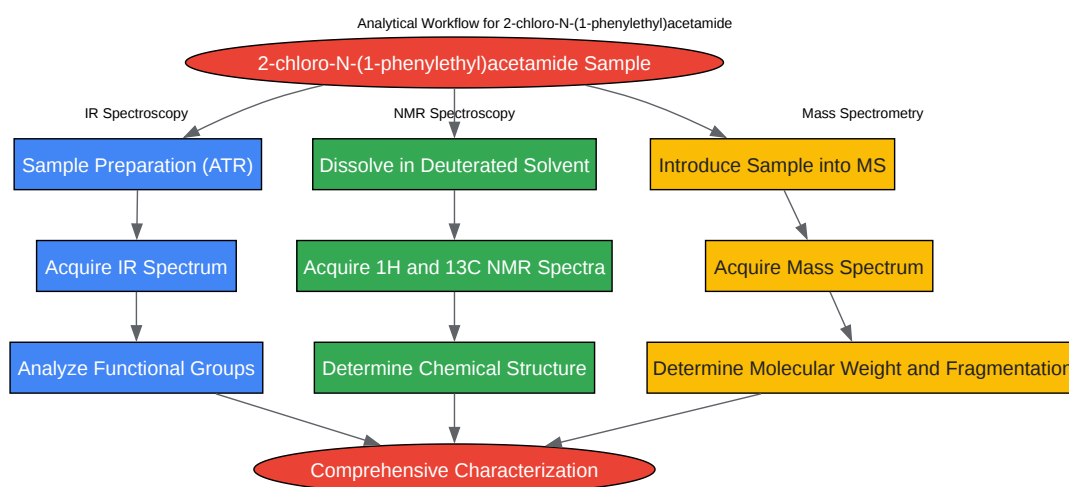
This is a common and convenient method for obtaining IR spectra of solid samples.

- **Instrument and Accessory:** A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory containing a diamond or zinc selenide crystal is used.
- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded. This is essential to subtract any atmospheric or instrumental interferences.
- **Sample Application:** A small amount of the solid **2-chloro-N-(1-phenylethyl)acetamide** sample is placed directly onto the ATR crystal surface.
- **Pressure Application:** A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal.[\[2\]](#)[\[3\]](#)
- **Spectrum Acquisition:** The IR spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.

- Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue to remove all traces of the sample.[3]

Visualizing the Analytical Workflow

The logical flow of analyzing **2-chloro-N-(1-phenylethyl)acetamide** using IR spectroscopy and complementary techniques is illustrated below.



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Caption: Logical workflow for the comprehensive characterization of **2-chloro-N-(1-phenylethyl)acetamide**.

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